
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is an organosilicon compound with the molecular formula C11H24OSi. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions . The compound is characterized by its tert-butyl and dimethylsilyl groups attached to a 3-methylbut-2-en-1-yloxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane can be synthesized through the reaction of 3-methylbut-2-en-1-ol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to yield silanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane involves the formation of a stable silyl ether linkage with alcohols. This linkage protects the alcohol from unwanted reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the recovery of the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether: Another commonly used protecting group for alcohols.
Triisopropylsilyl ether: Known for its increased steric hindrance and stability.
Tert-butyldiphenylsilyl ether: Offers higher stability but is more challenging to remove.
Uniqueness
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is unique due to its balance of stability and ease of removal. It provides effective protection for alcohols while being relatively easy to deprotect under mild conditions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C11H24OSi |
|---|---|
Molecular Weight |
200.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-methylbut-2-enoxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h8H,9H2,1-7H3 |
InChI Key |
GTEFWDKDDGYESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)
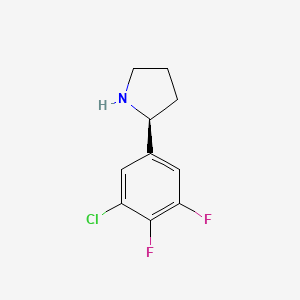
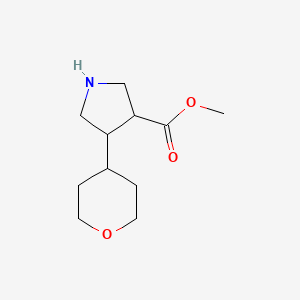
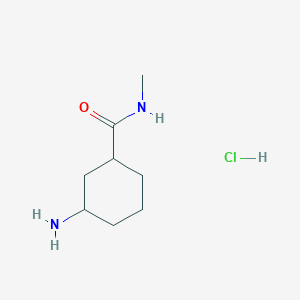

![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
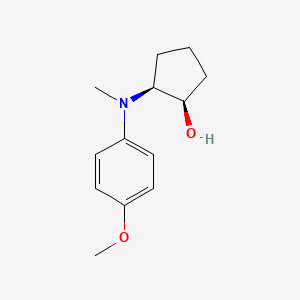

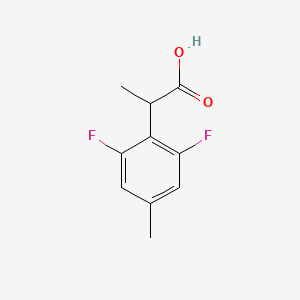
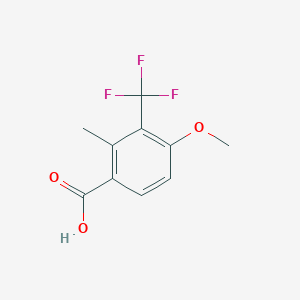
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)

